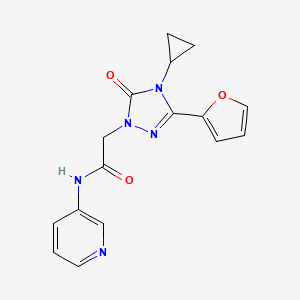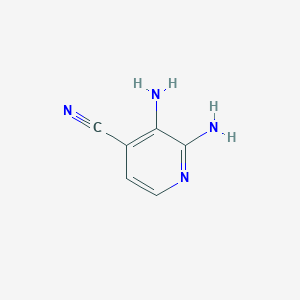
2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile is a chemical compound with the molecular formula C6H6N2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Mecanismo De Acción
Target of Action
Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities . For instance, some oxazole derivatives have shown significant activity against B. subtilis .
Mode of Action
Oxazole derivatives are known to interact with their targets in a way that leads to various biological responses .
Biochemical Pathways
Oxazole derivatives are known to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some oxazole derivatives have shown significant antibacterial activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile typically involves the cyanoacetylation of amines. One common method involves the reaction of 3-methylisoxazole with cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen atom.
Oxazole: Similar to oxazoline but with different substitution patterns.
Uniqueness
2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
2-(3-methyl-1,2-oxazol-4-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-6(2-3-7)4-9-8-5/h4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAWBTBXIOOVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',7'-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2989053.png)
![2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2989054.png)

![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2989057.png)

![4-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2989063.png)
![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate](/img/structure/B2989064.png)
![2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone](/img/structure/B2989065.png)

![1-(2-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2989068.png)
![N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2989069.png)
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2989071.png)
